molecular formula C12H10ClNO B8600789 7-(Allyloxy)-1-chloroisoquinoline CAS No. 924271-42-1

7-(Allyloxy)-1-chloroisoquinoline

Cat. No. B8600789
Key on ui cas rn: 924271-42-1
M. Wt: 219.66 g/mol
InChI Key: TUHHQSSPELUCJU-UHFFFAOYSA-N
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Patent
US08278322B2

Procedure details

1-Chloroisoquinolin-7-ol (4.87 gm, 20.34 mmol) and cesium carbonate (6.63 g, 20.34 mmol) were combined in acetonitrile (100 mL) and stirred for 2 min. Allyl bromide (1.76 mL, 20.34 mmol) was added and the reaction mixture stirred for 30 min. The reaction mixture was diluted with aqueous KHSO4 (40 mL) and EtOAc (100 mL) and stirred. The organic extract was removed, dried over Na2SO4, concentrated and chromatographed on silica gel using 20-50% EtOAc/hexanes to give 0.85 g of an oil which solidified upon storing in the freezer. LRMS (M+H)+=220.1.
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
1.76 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:19](Br)[CH:20]=[CH2:21]>C(#N)C.OS([O-])(=O)=O.[K+].CCOC(C)=O>[CH2:21]([O:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][N:3]=[C:2]2[Cl:1])=[CH:7][CH:8]=1)[CH:20]=[CH2:19] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
ClC1=NC=CC2=CC=C(C=C12)O
Step Two
Name
cesium carbonate
Quantity
6.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
1.76 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 20-50% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C=C)OC1=CC=C2C=CN=C(C2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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